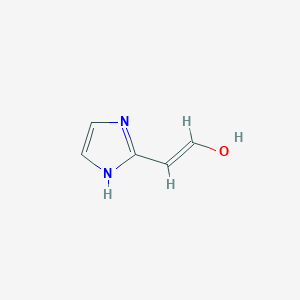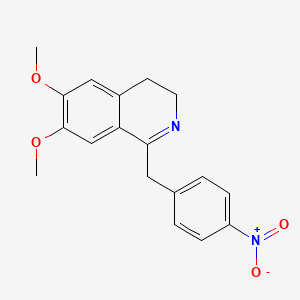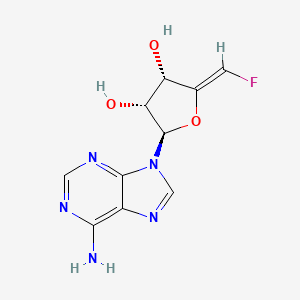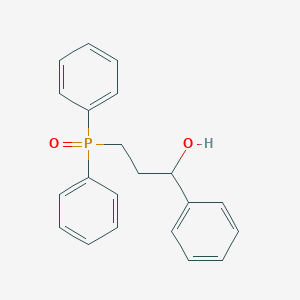
3-(Diphenylphosphoryl)-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-3-phenylpropyl)diphenylphosphine oxide is an organophosphorus compound with a molecular formula of C21H21O2P. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (3-Hydroxy-3-phenylpropyl)diphenylphosphine oxide involves the photoinduced hydrophosphinylation of allylic compounds with diphenylphosphine oxide. This reaction proceeds regioselectively in an anti-Markovnikov manner under photoirradiation, producing the desired compound in high yield . Another method involves the reaction of diphenylphosphine oxide with allyl alcohol under photoirradiation, yielding the compound in 88% yield .
Industrial Production Methods
Industrial production methods for (3-Hydroxy-3-phenylpropyl)diphenylphosphine oxide typically involve large-scale photoinduced hydrophosphinylation reactions. These methods are advantageous due to their metal-free nature and the absence of solvents and additives, making the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-3-phenylpropyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, such as the Buchwald-Hartwig cross-coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organophosphorus compounds, such as diphenylphosphino-containing chiral ligands and triarylphosphine oxides .
Scientific Research Applications
(3-Hydroxy-3-phenylpropyl)diphenylphosphine oxide has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: The compound is used in the production of flame retardants for epoxy resins and other materials.
Mechanism of Action
The mechanism of action of (3-Hydroxy-3-phenylpropyl)diphenylphosphine oxide involves the formation of phosphinoyl radicals under photoirradiation. These radicals can then participate in various chemical reactions, such as hydrophosphinylation, leading to the formation of γ-functionalized phosphine oxides . The molecular targets and pathways involved in these reactions include the terminal carbon of alkenes and the formation of carbon-centered radicals .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: A closely related compound used in similar reactions and applications.
Triarylphosphine oxides: These compounds share similar chemical properties and reactivity.
Uniqueness
(3-Hydroxy-3-phenylpropyl)diphenylphosphine oxide is unique due to its specific functional groups, which allow for the formation of γ-functionalized phosphine oxides. This makes it particularly valuable in the synthesis of bifunctional phosphine ligands and other specialized organophosphorus compounds .
Properties
CAS No. |
22950-48-7 |
|---|---|
Molecular Formula |
C21H21O2P |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-diphenylphosphoryl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C21H21O2P/c22-21(18-10-4-1-5-11-18)16-17-24(23,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 |
InChI Key |
AWRAXOQHOQETCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)


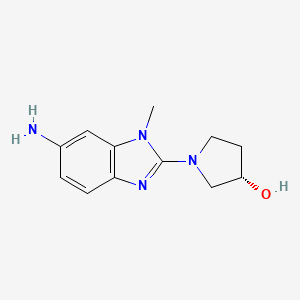
![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
